REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:15]=[CH:14][C:8]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])=[CH:7][C:6]=1[CH3:16])C(C)=O.O.[OH-].[Na+]>S(=O)(=O)(O)O>[NH2:1][C:5]1[CH:15]=[CH:14][C:8]([N:9]([CH2:10][CH3:11])[CH2:12][CH3:13])=[CH:7][C:6]=1[CH3:16] |f:2.3|
|
Name
|
22g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=C(C=C(N(CC)CC)C=C1)C
|
Name
|
30g
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
50g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 5 hours at 80° to 100° C
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 150ml of benzole
|
Type
|
DISTILLATION
|
Details
|
The benzole used was distilled off from the
|
Type
|
EXTRACTION
|
Details
|
extract
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(N(CC)CC)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |